molecular formula C25H24N2O6 B10818490 Seco-Duocarmycin TM

Seco-Duocarmycin TM

Cat. No.: B10818490
M. Wt: 448.5 g/mol
InChI Key: ITTCPQPHJURTKF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seco-Duocarmycin TM is a member of the duocarmycin family, which are DNA alkylating agents known for their potent cytotoxicity. These compounds are derived from natural products isolated from the bacterium Streptomyces. This compound specifically inhibits DNA synthesis by alkylating the DNA, leading to cell death. It is often used as the cytotoxic component in antibody-drug conjugates for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Seco-Duocarmycin TM involves multiple steps, starting from simple organic molecules. The key steps include the formation of the cyclopropane ring and the attachment of the indole moiety. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired structures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Seco-Duocarmycin TM undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Seco-Duocarmycin TM has a wide range of scientific research applications, including:

Mechanism of Action

Seco-Duocarmycin TM exerts its effects by alkylating the DNA at specific sites, leading to the formation of DNA adducts. This process interferes with DNA replication and transcription, ultimately leading to cell death. The molecular targets of this compound include the minor groove of DNA, where it binds and induces structural changes that prevent the proper functioning of the DNA .

Comparison with Similar Compounds

Seco-Duocarmycin TM is unique in its high potency and specificity for DNA alkylation. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its use in antibody-drug conjugates for targeted cancer therapy .

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

[(1S)-5-hydroxy-1-(hydroxymethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C25H24N2O6/c1-31-20-9-13-8-17(26-22(13)24(33-3)23(20)32-2)25(30)27-11-14(12-28)21-16-7-5-4-6-15(16)19(29)10-18(21)27/h4-10,14,26,28-29H,11-12H2,1-3H3/t14-/m0/s1

InChI Key

ITTCPQPHJURTKF-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC

Origin of Product

United States

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